molecular formula C13H11FO2 B3346907 3-Benzyloxy-4-fluorophenol CAS No. 1256550-88-5

3-Benzyloxy-4-fluorophenol

Cat. No.: B3346907
CAS No.: 1256550-88-5
M. Wt: 218.22 g/mol
InChI Key: CYAQHZXWKMTORW-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-fluorophenol is an organic compound with the molecular formula C13H11FO2. It is characterized by a phenolic hydroxyl group, a fluorine atom, and a benzyloxy group attached to a benzene ring.

Mechanism of Action

Target of Action

3-Benzyloxy-4-fluorophenol is a chemical compound that is often used in the field of organic synthesis

Mode of Action

The mode of action of this compound is not well-understood due to the lack of studies focusing on this specific compound. It’s possible that it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, or electrostatic interactions. The exact nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its use in organic synthesis, it’s possible that it may be involved in various chemical reactions, potentially affecting multiple pathways

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

These effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

3-Benzyloxy-4-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds. This interaction can lead to the formation of fluorocatechol, a key intermediate in the metabolic pathway of fluorophenols . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with specific biomolecules. For instance, it can bind to the active site of phenol hydroxylase, inhibiting its activity and leading to the accumulation of fluorophenolic intermediates . Additionally, this compound may act as an inhibitor or activator of other enzymes, such as cytochrome P450, thereby modulating their catalytic activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the formation of degradation products, which may affect its biological activity. In in vitro and in vivo studies, this compound has shown consistent effects on cellular function, with no significant changes observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of fluorophenolic compounds. One of the key pathways is the catechol pathway, where this compound is first hydroxylated by phenol hydroxylase to produce fluorocatechol . This intermediate is then further metabolized by other enzymes, leading to the formation of non-toxic metabolites that can be excreted from the body. Additionally, this compound may influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in target cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which helps in its distribution and localization within different cellular compartments. This binding interaction also influences its bioavailability and biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence various cellular processes, including protein synthesis, energy production, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-fluorophenol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxy-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzyloxy-4-fluorophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Benzyloxy-3-fluorophenol
  • 2-Benzyl-4-fluorophenol
  • 3-Fluoro-4-methylphenol
  • 4-Fluoro-2-methoxy-3-methylphenol

Comparison: 3-Benzyloxy-4-fluorophenol is unique due to the specific positioning of the benzyloxy and fluorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-fluoro-3-phenylmethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAQHZXWKMTORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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